REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[NH:8][CH:9]=[CH:10][C:6]=2[C:5]([C:11]([OH:13])=O)=[CH:4][N:3]=1.C(N1CCOCC1)C.[O:22]1[CH2:27][CH2:26][CH:25]([CH2:28][NH2:29])[CH2:24][CH2:23]1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[O:22]1[CH2:27][CH2:26][CH:25]([CH2:28][NH:29][C:11]([C:5]2[C:6]3[CH:10]=[CH:9][NH:8][C:7]=3[C:2]([Cl:1])=[N:3][CH:4]=2)=[O:13])[CH2:24][CH2:23]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C2=C1NC=C2)C(=O)O
|
Name
|
|
Quantity
|
187 μL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCOCC1
|
Name
|
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CN
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dimethylformamide was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (10 ml)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with 5% sodium hydrogen carbonate solution (4 ml) and brine (4 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale orange solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
then dried at 40° C. under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CNC(=O)C=1C2=C(C(=NC1)Cl)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |